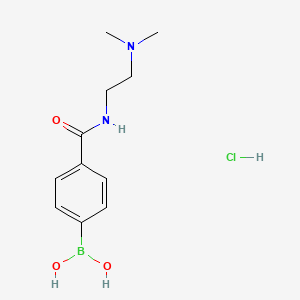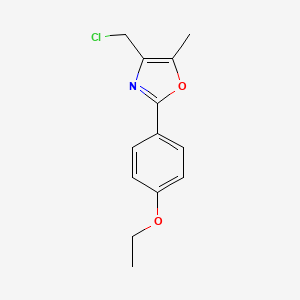
4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole
Vue d'ensemble
Description
4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole, also known as CMEPO, is an organic compound belonging to the oxazole class of heterocyclic compounds. It is a highly versatile compound that has a wide range of applications in the fields of biochemistry, molecular biology, and pharmacology. It has been used in a variety of scientific experiments and has been found to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
-
Methods of Application or Experimental Procedures : The compound was synthesized and its structure was characterized using 1H NMR, 13C NMR, FT-IR, and elemental analysis. DFT calculations were performed to obtain the optimized geometry of the compound in the ground state. The vibrational frequencies of the compound were also studied both experimentally and theoretically. PASS analysis was performed to predict the potential biological activities of the compound .
-
Results or Outcomes : The study reported the successful synthesis and characterization of the compound. The theoretical and experimental vibrational frequencies of the compound were found to be in good agreement. The PASS analysis predicted several potential biological activities for the compound, and molecular docking studies were performed for proteins associated with rhinovirus B14, diabetic neuropathy treatment (PPAR-gamma protein), phobic disorders treatment (NSS Homolog protein), antidyskinetic (adenosine A2A protein), and picornavirus (enterovirus 71) .
-
Tetrakis (4-methoxyphenyl)ethylene : This compound has been studied for its unique emission properties. The emission of this luminogen can be switched among three colors in the solid state by transformation among three different aggregation states .
-
4-Methoxy Phenyl Benzyl Ether and its Derivatives : These compounds have various applications and are available from chemical suppliers. Some of these compounds include “BENZYL 2-METHOXY-4-PROPENYLPHENYL ETHER”, “1- (4-METHOXY-BENZYL)-3- (4-METHOXY-PHENYL)-UREA”, and “N-BENZYL-3- (4-METHOXY-PHENYL)-ACRYLAMIDE” among others .
-
Tetrakis (4-methoxyphenyl)ethylene : This compound has been studied for its unique emission properties. The emission of this luminogen can be switched among three colors in the solid state by transformation among three different aggregation states .
-
4-Methoxy Phenyl Benzyl Ether and its Derivatives : These compounds have various applications and are available from chemical suppliers. Some of these compounds include “BENZYL 2-METHOXY-4-PROPENYLPHENYL ETHER”, “1- (4-METHOXY-BENZYL)-3- (4-METHOXY-PHENYL)-UREA”, and “N-BENZYL-3- (4-METHOXY-PHENYL)-ACRYLAMIDE” among others .
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-16-11-6-4-10(5-7-11)13-15-12(8-14)9(2)17-13/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQGEIDJLCDZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(1,4'-Bipiperidin-1'-yl)propyl]amine](/img/structure/B1386891.png)
![N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine](/img/structure/B1386892.png)
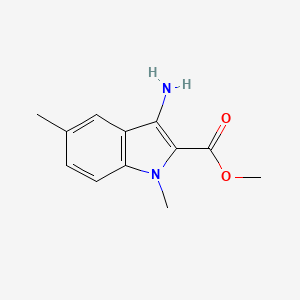
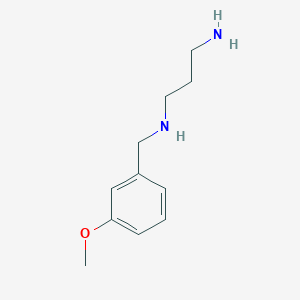
![(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid](/img/structure/B1386896.png)
![N'-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B1386897.png)
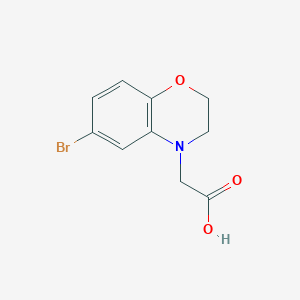
![Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate](/img/structure/B1386902.png)
![5-[1-(4-tert-Butylbenzoyl)piperidin-3-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386906.png)
![N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine](/img/structure/B1386909.png)
![4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386910.png)
![5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1386912.png)
![3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1386913.png)
